7-(furan-2-yl)-4-methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one 7-(furan-2-yl)-4-methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15385085
InChI: InChI=1S/C24H23F3N4O2/c1-15-22-19(12-16(13-20(22)32)21-6-3-11-33-21)29-23(28-15)31-9-7-30(8-10-31)18-5-2-4-17(14-18)24(25,26)27/h2-6,11,14,16H,7-10,12-13H2,1H3
SMILES:
Molecular Formula: C24H23F3N4O2
Molecular Weight: 456.5 g/mol

7-(furan-2-yl)-4-methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one

CAS No.:

Cat. No.: VC15385085

Molecular Formula: C24H23F3N4O2

Molecular Weight: 456.5 g/mol

* For research use only. Not for human or veterinary use.

7-(furan-2-yl)-4-methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one -

Specification

Molecular Formula C24H23F3N4O2
Molecular Weight 456.5 g/mol
IUPAC Name 7-(furan-2-yl)-4-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one
Standard InChI InChI=1S/C24H23F3N4O2/c1-15-22-19(12-16(13-20(22)32)21-6-3-11-33-21)29-23(28-15)31-9-7-30(8-10-31)18-5-2-4-17(14-18)24(25,26)27/h2-6,11,14,16H,7-10,12-13H2,1H3
Standard InChI Key PZBXGZIZRGIDCO-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)CC(CC2=O)C5=CC=CO5

Introduction

IUPAC Name

The IUPAC name for the compound is 7-(furan-2-yl)-4-methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one.

Molecular Formula

The molecular formula is C21H20F3N3O2, indicating the presence of:

  • 21 carbon atoms

  • 20 hydrogen atoms

  • 3 fluorine atoms

  • 3 nitrogen atoms

  • 2 oxygen atoms

Molecular Weight

The compound has a molecular weight of approximately 403.4 g/mol.

Structural Features

This molecule consists of:

  • A quinazoline core with a dihydroquinazolinone moiety.

  • A furan ring attached at position 7.

  • A methyl group at position 4.

  • A piperazine ring substituted with a trifluoromethylphenyl group at position 2.

Synthesis Pathways

The synthesis of such heterocyclic compounds typically involves multi-step reactions:

  • Starting with quinazoline derivatives.

  • Introducing the furan group through electrophilic substitution.

  • Coupling the piperazine moiety with a trifluoromethyl-substituted phenyl group using standard coupling agents like HATU or EDCI.

Potential Pharmacological Uses

Heterocyclic compounds containing quinazoline and piperazine scaffolds are often studied for their biological activities:

  • Anticancer Activity: Quinazoline derivatives have shown potential as kinase inhibitors.

  • Antimicrobial Properties: The furan ring and piperazine moiety are known to enhance antimicrobial activity.

  • CNS Activity: Piperazine derivatives are commonly used in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier.

Analytical Data

Analytical techniques used to characterize such compounds include:

  • NMR Spectroscopy: For structural elucidation of functional groups.

  • Mass Spectrometry (MS): To confirm molecular weight.

  • Infrared Spectroscopy (IR): To identify characteristic bonds like C=O (amide) and C-F (trifluoromethyl).

  • X-Ray Crystallography: For detailed structural analysis when crystalline samples are available.

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